N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea -

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea

Catalog Number: EVT-4423571
CAS Number:
Molecular Formula: C13H17BrN2S
Molecular Weight: 313.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)

  • Compound Description: BMPCA serves as a crucial intermediate in synthesizing various pharmaceutical and agrochemical compounds. Research highlights its notable antifungal properties, particularly in coating applications. []

N-(4-bromine-2-methylphenyl)-butanamide

  • Compound Description: This compound represents a novel chemical entity with potential applications in organic synthesis. It serves as a key intermediate in producing N-butyryl-4-amino-3-methyl-methyl benzoate, a compound with potential pharmaceutical applications. []

N-(4-Bromo-2-methylphenyl)pivalamide

  • Compound Description: This compound provides insights into molecular conformation and intermolecular interactions. Its crystal structure reveals a syn conformation of the N—H bond with the ortho-methyl substituent, stabilized by intermolecular N—H⋯O hydrogen bonds that form infinite chains. []

N′-(4-Bromo-2-hydroxybenzylidene)benzohydrazide

  • Compound Description: This compound acts as a tridentate ligand in forming metal complexes with vanadium and molybdenum. These complexes demonstrate catalytic activity in epoxidation reactions, highlighting the compound's potential in catalytic chemistry. []

(E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine

  • Compound Description: This organic Schiff base compound exhibits intriguing electronic and optical properties. Experimental and computational studies have revealed its non-linear optical behavior, suggesting its potential in optoelectronic applications. []

2,9,16,23-tetra-N-(4-bromo-2-methoxyphenyl)benzamide substituted metallophthalocyanines

  • Compound Description: These metallophthalocyanines, incorporating the 4-bromo-2-methoxyaniline moiety, exhibit remarkable solubility in organic solvents. Studies have demonstrated their antimicrobial and antioxidant activities, highlighting their potential in biomedical applications. []

N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine

  • Compound Description: This compound displays neuroprotective properties, attenuating cerebral ischemia-reperfusion injury. It achieves this by regulating microRNAs and influencing downstream signaling pathways involved in neuronal survival. []

N-(4-bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623)

  • Compound Description: NS3623 acts as a human ether-a-go-go-related gene (HERG1) potassium channel opener. It enhances the repolarizing current of cardiac myocytes, potentially serving as a novel antiarrhythmic agent. []

(E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine

  • Compound Description: This bromo hydrazine derivative demonstrates promising biological activity, particularly against bacterial and cancer cell lines, as revealed through molecular docking studies. []

5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone (H2BDET)

  • Compound Description: H2BDET serves as a ligand in synthesizing diorganotin(IV) complexes. These complexes exhibit notable antibacterial activity, exceeding the potency of standard drugs against certain bacterial strains. []

N-(4-Bromo-2-nitro­phenyl)-N-methyl-N'-(quinolin-4-yl­methyl­ene)­hydrazine

  • Compound Description: This compound's structural analysis provides insights into the planarity and bond lengths within the molecule. The N—N bond distance aligns with values reported for pyridazinium compounds. []
  • Compound Description: These compounds represent a series of derivatives that have undergone evaluation for their anticonvulsant activity. []

1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)

  • Compound Description: DOB is a potent serotonin (5-HT) agonist with high affinity for 5-HT2 receptors in the central nervous system. []

2-Piperidinone, N-[4-bromo-n-butyl]- (PNbb)

  • Compound Description: Isolated from pomegranate peel extract, PNbb displays notable antimicrobial activity against various pathogenic microorganisms. []

4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)

  • Compound Description: 25B-NBOMe, an N-benzyl phenethylamine derivative, is a psychoactive substance with potential for severe intoxication. []

N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016)

  • Compound Description: HET0016 acts as a selective inhibitor of CYP4A, a cytochrome P450 enzyme involved in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This inhibition contributes to its antiproliferative effects on human glioma cells. [, ]

(E)‐4‐Bromo‐2‐[(2‐hydroxy‐5‐methylphenyl)iminomethyl]phenol

  • Compound Description: This Schiff base compound exists in a zwitterionic form in its crystal structure, stabilized by intramolecular and intermolecular hydrogen bonding. []

Bis{(E)-4-bromo-2-[(2-chloro-3-pyridyl)iminomethyl]phenolato-κ2 N,O}copper(II)

  • Compound Description: This copper(II) complex features a distorted square-planar geometry, with the copper center coordinated by two bidentate ligands. []
  • Compound Description: These diorganotin(IV) complexes incorporate the 5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone (H2BDET) ligand. They demonstrate notable antibacterial activity against a panel of bacterial strains. []

N-(4-Bromo-2-nitro­phenyl)-N-methyl-N'-(quinolin-4-yl­methyl­ene)­hydrazine

  • Compound Description: The structural analysis of this compound reveals a non-planar conformation with a specific dihedral angle between the quinoline and substituted phenyl rings. []

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound forms centrosymmetric dimers in its crystal structure, stabilized by intermolecular N—H⋯N hydrogen bonds. []

[Cu(L)(µ-O2C–CH3)]2

  • Compound Description: These dinuclear copper(II) complexes, featuring bridging acetate groups and a Schiff base ligand, exhibit antiferromagnetic interactions. []

(4-Bromo-2-formylphenolato)perchlorato(1,10-phenanthroline)copper(II)

  • Compound Description: This copper(II) complex showcases the coordination of the 4-bromo-2-formylphenolate ligand with a copper center, forming a distorted square-pyramidal geometry. []

Dibromo­{4-bromo-2-[(3-dimethyl­amino­propyl­imino)meth­yl]phenolato}zinc(II)

  • Compound Description: This mononuclear zinc(II) complex features a tetrahedral geometry, highlighting the coordination of a bromo-substituted Schiff base ligand with a zinc center. []

[Co(C11H15BrN2O)2][NO3]2

  • Compound Description: This mononuclear cobalt(II) complex showcases the coordination of two bidentate Schiff base ligands with a cobalt center, forming a tetrahedral geometry. []

{4-Bromo-2-[3-(diethylammonio)propyliminomethyl]phenolato}diiodidozinc(II) methanol solvate

  • Compound Description: This mononuclear zinc(II) complex, derived from a zwitterionic Schiff base ligand, exhibits a distorted tetrahedral coordination geometry. []
  • Compound Description: This Schiff base compound displays moderate antimicrobial activity. []
  • Compound Description: This compound is a precursor in the synthesis of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. []
  • Compound Description: This compound, with its unique tricyclic structure, provides insights into phosphorus-nitrogen bond characteristics and intermolecular interactions. []
  • Compound Description: This coumarin derivative forms chains in its crystal structure due to N—H⋯O hydrogen bonding. []

Bis[4-bromo-2-(ethyliminomethyl)phenolato-κ2 N,O]nickel(II)

  • Compound Description: This nickel(II) complex features a distorted square-planar geometry, with the nickel center coordinated by two bidentate ligands. []

Poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene}

  • Compound Description: This copolymer exhibits specific thermal degradation kinetics, offering insights into its stability and potential applications. []

4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol

  • Compound Description: This Schiff base compound exhibits a planar molecular conformation, stabilized by an intramolecular hydrogen bond. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

  • Compound Description: This Schiff base compound exists as a mixture of enolic and zwitterionic forms in the solid state. []

4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate

  • Compound Description: This Schiff base compound exists as a zwitterion in the solid state, forming dimers through intermolecular hydrogen bonding. []
  • Compound Description: These compounds provide insights into the impact of substituents on molecular packing and hydrogen bonding patterns. []
  • Compound Description: This compound showcases a fused ring system with specific conformational preferences in its six-membered ring. []

7‐Methyl‐3‐(2‐methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole and 7‐methyl‐3‐(4‐methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole

  • Compound Description: These compounds, containing a triazole-benzothiazole fused system, provide insights into the impact of substituent position on molecular conformation. []

4-Bromo-2-[(phenylimino)methyl]phenol

  • Compound Description: This Schiff base compound adopts a planar conformation, stabilized by an intramolecular hydrogen bond. []
  • Compound Description: This series of compounds exhibits anticonvulsant and antidepressant activities, highlighting their potential in medicinal chemistry. []

4-Bromo-2,5-dimethoxyphenylacetic acid

  • Compound Description: This compound is identified as the primary metabolite of the psychoactive drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in human urine. []
  • Compound Description: This compound exhibits a slight twist between the amide and phenyl rings in its crystal structure. []
  • Compound Description: This compound demonstrates notable optical properties and exhibits a significant first hyperpolarizability, suggesting its potential in optoelectronic applications. []

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound adopts a near-planar conformation and forms inversion dimers in its crystal structure through hydrogen bonding. []

4-Bromo-2-(2-pyridyl­methyl­imino­methyl)­phenol

  • Compound Description: This compound forms dimers in its crystal structure through intermolecular Br⋯Npyridyl interactions. []

(E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol

  • Compound Description: This compound adopts a specific molecular conformation influenced by an intramolecular hydrogen bond. []

Tris[4-bromo-2-(methyliminomethyl)phenolato-κ2 N,O]cobalt(III)

  • Compound Description: This cobalt(III) complex showcases the coordination of three bidentate ligands with a cobalt center, forming a slightly distorted octahedral geometry. []
  • Compound Description: This modified activated carbon material exhibits a high affinity for heavy metal ions, enabling their efficient removal from aqueous solutions. []
  • Compound Description: These specific 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives display notable antidepressant effects in mice models. []

Properties

Product Name

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-cyclopentylthiourea

Molecular Formula

C13H17BrN2S

Molecular Weight

313.26 g/mol

InChI

InChI=1S/C13H17BrN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17)

InChI Key

GLUIXGHGTOYKQB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=S)NC2CCCC2

Solubility

19.1 [ug/mL]

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)NC2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.